![molecular formula C11H16N2OS B2676756 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one CAS No. 685107-45-3](/img/structure/B2676756.png)
1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one
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Overview
Description
“1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one” is a chemical compound with the molecular formula C11H16N2OS . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2OS/c1-9(14)10-3-4-11(15-10)13-7-5-12(2)6-8-13/h3-4H,5-8H2,1-2H3 . This indicates that the compound has a thiophene ring attached to a piperazine ring via an ethanone linker .Physical And Chemical Properties Analysis
The molecular weight of “1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one” is 224.32 . Unfortunately, specific information about its physical properties such as boiling point or solubility is not available .Scientific Research Applications
Antiproliferative Activities
This compound has been used in the synthesis of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles, which have been evaluated for their in vitro antiproliferative activities against the human leukemia cell line HL-60 . These compounds exhibited potent antiproliferative activities against this cell line .
Apoptosis Induction
The same series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were also evaluated for their ability to induce apoptosis in the human leukemia cell line HL-60 . The quantitative analysis of apoptosis by flow cytometry demonstrated that the percentages of apoptotic HL-60 cells treated with these compounds were significantly higher than in the control .
Intermediate in Pharmaceutical Synthesis
“1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one” has been used as an intermediate in the synthesis of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
Antibacterial Activity
Some derivatives of this compound have shown antibacterial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Synthesis of IRAK4 Inhibitor
This compound has been used in the design and synthesis of a new carbon-11-labeled IRAK4 amidopyrazole inhibitor .
Synthesis of Anticancer Agents
The compound has been used in the synthesis of potential chemotherapeutic agents for anticancer therapy .
Future Directions
The future directions for research on “1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one” could involve exploring its potential biological activities, given its structural similarity to phenylpiperazines, which are known to exhibit a wide range of biological activities . Additionally, further studies could focus on its synthesis and the development of novel synthetic routes.
properties
IUPAC Name |
1-[5-(4-methylpiperazin-1-yl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-9(14)10-3-4-11(15-10)13-7-5-12(2)6-8-13/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHZDIATBOGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one |
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